3-Methoxy-3'-trifluoromethylbiphenyl
Overview
Description
3-Methoxy-3'-trifluoromethylbiphenyl is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facilitating Chemical Synthesis
A study by Sheng, Fan, and Wu (2014) discusses a facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showing the use of 3-Methoxy-3'-trifluoromethylbiphenyl in chemical synthesis processes (Sheng, Fan, & Wu, 2014).
Investigating Neurochemical Metabolites
Gordon and Oliver (1971) conducted a study on 3-Methoxy-4-hydroxyphenylethylene glycol as a trifluoracetate using electron capture gas-liquid chromatography. This work contributes to understanding the presence and significance of this compound in human cerebrospinal fluid (Gordon & Oliver, 1971).
Structural Elucidation Using NMR
Huber and Parker (1990) synthesized 3-Hydroxy-4-methoxybiphenyl and used NMR techniques for its structural confirmation, demonstrating the application of this compound in molecular structure studies (Huber & Parker, 1990).
Understanding Reaction Mechanisms
Toteva and Richard (1996) explored the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in largely aqueous solutions. Their study offers insights into the chemical behavior of compounds like this compound (Toteva & Richard, 1996).
Photophysical Properties and Emission Behavior
Takagi et al. (2018) studied the ESIPT emission behavior of methoxy-substituted 2-hydroxyphenylbenzimidazole isomers, which can be related to the emission properties of this compound (Takagi et al., 2018).
Material Science and Optical Properties
Li, Vamvounis, and Holdcroft (2002) investigated the tuning of optical properties and enhancement of solid-state emission in materials by molecular control, highlighting the potential of this compound in material science applications (Li, Vamvounis, & Holdcroft, 2002).
Exploring Molecular Vibrational Characteristics
Cornard et al. (1995) conducted a structural and vibrational study of flavone derivatives, including 3-methoxyflavone, which can be relevant to understanding the vibrational properties of this compound (Cornard et al., 1995).
Nonlinear Optical Properties
Tamer et al. (2015) reported on the synthesis, structural, and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, demonstrating the nonlinear optical properties of related compounds (Tamer et al., 2015).
Properties
IUPAC Name |
1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-18-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15,16)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFKKPVLPNVXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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